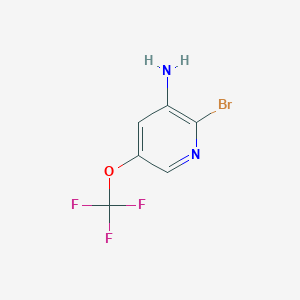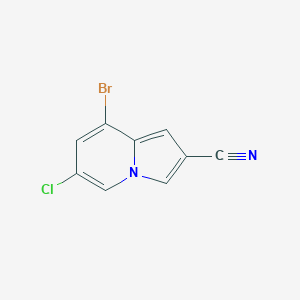
1-methyl-3-(phenylamino)-2,3-dihydroquinazolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-3-(phenylamino)-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The presence of a phenylamino group at the 3-position and a methyl group at the 1-position further defines its unique chemical identity. Quinazolinone derivatives have been widely studied for their diverse biological activities and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(phenylamino)-2,3-dihydroquinazolin-4(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of anthranilic acid derivatives with appropriate amines. For instance, the reaction of 2-aminobenzamide with phenyl isocyanate under reflux conditions can yield the desired quinazolinone derivative. Another approach involves the condensation of 2-aminobenzonitrile with N-phenylformamide in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques. The choice of solvents, catalysts, and reaction conditions is carefully optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
1-methyl-3-(phenylamino)-2,3-dihydroquinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and properties.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an enzyme inhibitor and receptor modulator.
Medicine: Quinazolinone derivatives are investigated for their anticancer, antimicrobial, and anti-inflammatory properties.
Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and dyes.
作用機序
The mechanism of action of 1-methyl-3-(phenylamino)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the quinazolinone derivative.
類似化合物との比較
Similar Compounds
- 2-methyl-3-(phenylamino)-quinazolin-4(1H)-one
- 1-methyl-3-(phenylamino)-quinazolin-4(1H)-one
- 1-methyl-3-(phenylamino)-2,3-dihydroquinoxalin-4(1H)-one
Uniqueness
1-methyl-3-(phenylamino)-2,3-dihydroquinazolin-4(1H)-one is unique due to its specific substitution pattern and the presence of both a phenylamino group and a methyl group. This unique structure contributes to its distinct biological activities and chemical reactivity compared to other quinazolinone derivatives.
特性
CAS番号 |
95757-92-9 |
|---|---|
分子式 |
C15H15N3O |
分子量 |
253.30 g/mol |
IUPAC名 |
3-anilino-1-methyl-2H-quinazolin-4-one |
InChI |
InChI=1S/C15H15N3O/c1-17-11-18(16-12-7-3-2-4-8-12)15(19)13-9-5-6-10-14(13)17/h2-10,16H,11H2,1H3 |
InChIキー |
WKVPRSQMFRRJDO-UHFFFAOYSA-N |
正規SMILES |
CN1CN(C(=O)C2=CC=CC=C21)NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(3-Azaspiro[5.5]undec-3-yl)benzaldehyde](/img/structure/B11859917.png)
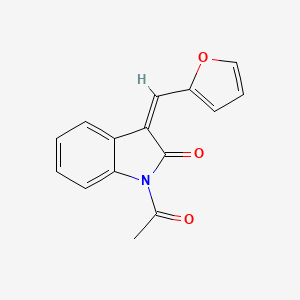

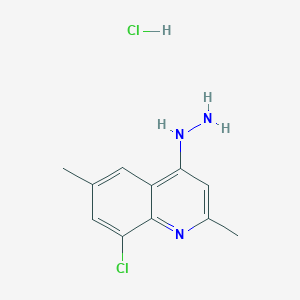
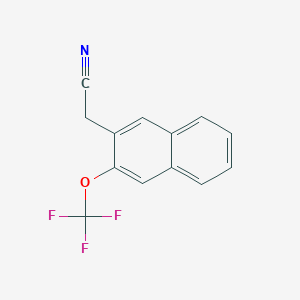

![3-(tert-Butyl)-5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11859951.png)

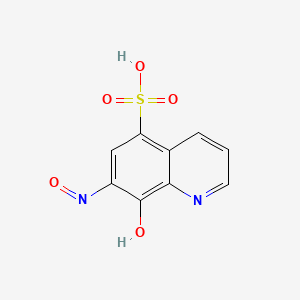
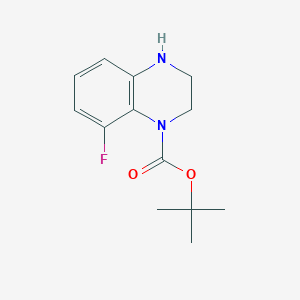

![3-(3-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-1-yl)propanoic acid](/img/structure/B11859979.png)
